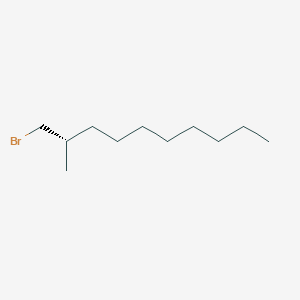
O-(2-methylpropyl) carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-methylpropyl) carbamothioate is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is a member of the carbamothioate family, which are sulfur-containing organic compounds. These compounds are often used to control weed growth in agricultural settings due to their effectiveness in inhibiting the growth of unwanted plants.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-methylpropyl) carbamothioate typically involves the reaction of isobutylamine with carbon disulfide, followed by the addition of an alkylating agent such as ethyl iodide. The reaction conditions often require a solvent like ethanol and a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
- Isobutylamine reacts with carbon disulfide to form isobutyl dithiocarbamate.
- The isobutyl dithiocarbamate is then alkylated with ethyl iodide to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction.
化学反応の分析
Types of Reactions: O-(2-methylpropyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its dithiocarbamate precursor.
Substitution: It can undergo nucleophilic substitution reactions where the alkyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiocarbamate derivatives.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
科学的研究の応用
O-(2-methylpropyl) carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used as a herbicide in agriculture to control weed growth and improve crop yields.
作用機序
The mechanism of action of O-(2-methylpropyl) carbamothioate involves its interaction with enzymes and proteins in plants. It inhibits the activity of certain enzymes involved in essential metabolic pathways, leading to the disruption of cell division and growth. The compound targets sulfhydryl groups in enzymes, forming covalent bonds that inactivate the enzymes and prevent them from functioning properly.
類似化合物との比較
- S-ethyl bis(2-methylpropyl) carbamothioate
- S-ethyl dipropyl carbamothioate
- S-propyl butylethyl carbamothioate
Comparison: O-(2-methylpropyl) carbamothioate is unique due to its specific alkyl group, which influences its reactivity and effectiveness as a herbicide. Compared to similar compounds, it may have different levels of potency and selectivity in targeting specific weeds. Its unique structure also affects its solubility and stability, making it suitable for certain applications where other carbamothioates might not be as effective.
特性
IUPAC Name |
O-(2-methylpropyl) carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDSVAAQCROZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418635 |
Source


|
| Record name | O-(2-Methylpropyl) carbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82360-09-6 |
Source


|
| Record name | O-(2-Methylpropyl) carbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
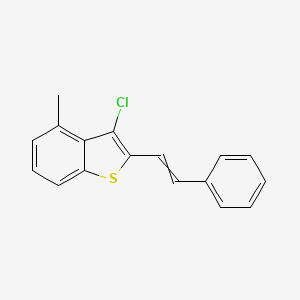
propanedioate](/img/structure/B14429364.png)
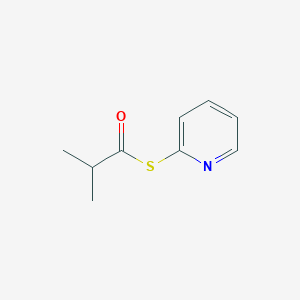

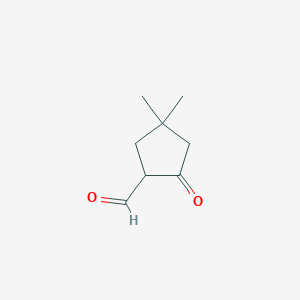
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)
![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)

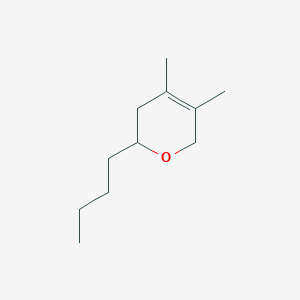
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
